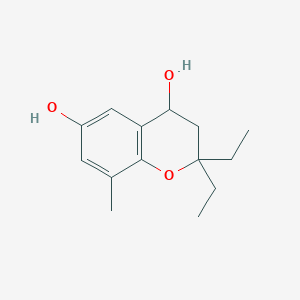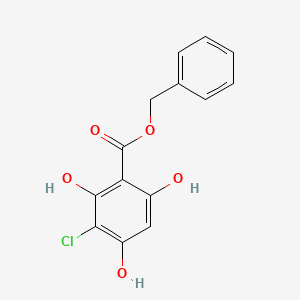
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group, a phenylpropan-2-yl group, and an oxoacetate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Substitution Reactions: The introduction of the methyl and phenylpropan-2-yl groups can be achieved through substitution reactions. For example, Friedel-Crafts alkylation can be used to introduce the phenylpropan-2-yl group.
Esterification: The oxoacetate functional group can be introduced through esterification reactions, where an alcohol reacts with an acyl chloride or anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxoacetate group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate involves its interaction with specific molecular targets and pathways. The oxoacetate group can participate in nucleophilic addition reactions, while the cyclohexane ring provides structural stability. The phenylpropan-2-yl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the phenylpropan-2-yl group.
2-Phenylpropan-2-yl acetate: Similar structure but lacks the cyclohexane ring.
Methyl cyclohexyl ketone: Similar structure but lacks the oxoacetate group.
Uniqueness
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclohexane ring, phenylpropan-2-yl group, and oxoacetate group makes it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
129444-92-4 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
[5-methyl-2-(2-phenylpropan-2-yl)cyclohexyl] 2-oxoacetate |
InChI |
InChI=1S/C18H24O3/c1-13-9-10-15(16(11-13)21-17(20)12-19)18(2,3)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |
Clé InChI |
FHPVPXAVFQDAGV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C=O)C(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
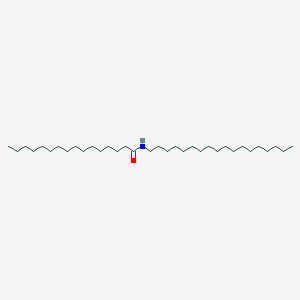

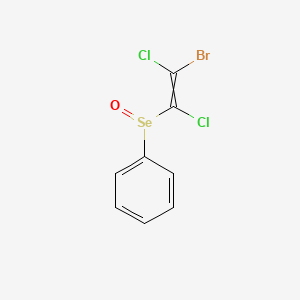
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)
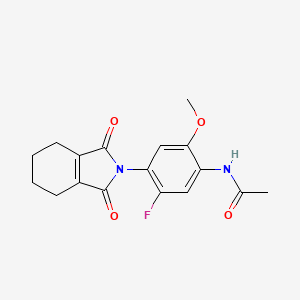
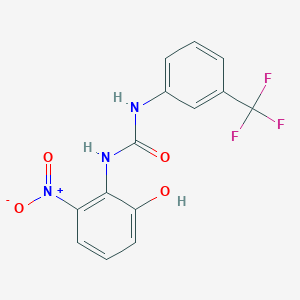
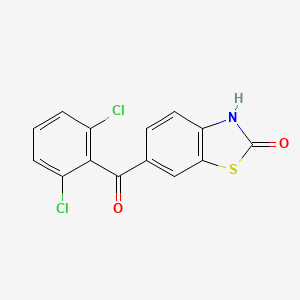
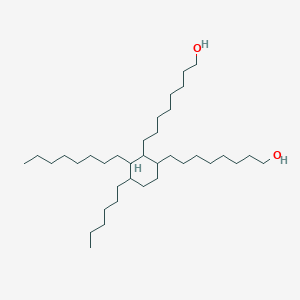
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)
